molecular formula C17H12ClN3O B2714521 2-chloro-6-[4-(1-methyl-1H-pyrazol-3-yl)phenoxy]benzenecarbonitrile CAS No. 303144-48-1

2-chloro-6-[4-(1-methyl-1H-pyrazol-3-yl)phenoxy]benzenecarbonitrile

Cat. No. B2714521
CAS RN: 303144-48-1
M. Wt: 309.75
InChI Key: FXJNEGGDELALIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-chloro-6-[4-(1-methyl-1H-pyrazol-3-yl)phenoxy]benzenecarbonitrile” is a chemical compound with the molecular formula C17H12ClN3O. It is a derivative of pyrazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of pyrazole derivatives, including “2-chloro-6-[4-(1-methyl-1H-pyrazol-3-yl)phenoxy]benzenecarbonitrile”, involves various synthetic routes. For instance, one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride can readily form pyrazoline intermediates under mild conditions .


Molecular Structure Analysis

The molecular structure of “2-chloro-6-[4-(1-methyl-1H-pyrazol-3-yl)phenoxy]benzenecarbonitrile” is characterized by its molecular formula C17H12ClN3O and molecular weight 309.75. The structure contains a pyrazole ring, which is a five-membered heterocyclic moiety .


Chemical Reactions Analysis

Pyrazole derivatives, including “2-chloro-6-[4-(1-methyl-1H-pyrazol-3-yl)phenoxy]benzenecarbonitrile”, show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-chloro-6-[4-(1-methyl-1H-pyrazol-3-yl)phenoxy]benzenecarbonitrile” include a density of 1.4±0.1 g/cm3, boiling point of 580.1±60.0 °C at 760 mmHg, and a molecular refractivity of 97.7±0.5 cm3 .

Scientific Research Applications

Luminescent Properties and Theoretical Studies

Studies on similar compounds, such as 4-Chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol, have focused on their synthesis, structural characterization, and luminescent properties. The detailed analysis through single-crystal X-ray diffraction and density functional theory highlights the potential use of such compounds in materials science, especially in the development of new luminescent materials. The planar benzene ring system and the arrangement of pyrazole rings in the compound indicate its potential application in the synthesis of novel luminescent compounds or materials with specific optical properties (Li-Zhipeng Tang et al., 2014).

Chemical Reactivity and Synthesis

Research on compounds like 2,6-Diamino-4-methyl-3-pyridinecarbonitrile explores the chemical reactivity and synthesis pathways of similar structures. Such studies are fundamental in organic chemistry and materials science, providing a basis for the development of new chemical reactions and the synthesis of novel compounds with potential applications in various industries (A. Katritzky et al., 1995).

Environmental and Health Impact Studies

Investigations into the transformation products of UV filters in swimming pool water, such as 2,4-Dihydroxybenzophenone, reveal the formation of novel disinfection by-products, including chlorinated benzoquinones and polycyclic aromatic hydrocarbons. This research is crucial for understanding the environmental and health impacts of chemical compounds when exposed to chlorination treatment, highlighting the significance of chemical stability and transformation studies in environmental science (Xuefeng Sun et al., 2019).

Molecular Docking and In Vitro Screening

The synthesis and in vitro screening of novel pyridine and fused pyridine derivatives, including their molecular docking studies, demonstrate the application of such compounds in pharmaceutical research. These compounds are screened for antimicrobial and antioxidant activities, indicating the potential for the development of new therapeutic agents (E. M. Flefel et al., 2018).

Safety and Hazards

While specific safety and hazard information for “2-chloro-6-[4-(1-methyl-1H-pyrazol-3-yl)phenoxy]benzenecarbonitrile” is not available, it is generally recommended to avoid long-term or frequent contact with the compound, avoid inhaling its dust or solution, and seek medical help if contact with skin or eyes occurs .

Future Directions

The future directions for “2-chloro-6-[4-(1-methyl-1H-pyrazol-3-yl)phenoxy]benzenecarbonitrile” and similar compounds could involve further exploration of their broad range of chemical and biological properties, as well as their potential applications in the development of new drugs .

properties

IUPAC Name

2-chloro-6-[4-(1-methylpyrazol-3-yl)phenoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O/c1-21-10-9-16(20-21)12-5-7-13(8-6-12)22-17-4-2-3-15(18)14(17)11-19/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJNEGGDELALIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=CC=C(C=C2)OC3=C(C(=CC=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.